molecular formula C14H13ClFN3O2 B2687884 2-chloro-6-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide CAS No. 1797872-82-2

2-chloro-6-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide

Cat. No.: B2687884
CAS No.: 1797872-82-2
M. Wt: 309.73
InChI Key: UVXFNVFRKOEAEW-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide is a useful research compound. Its molecular formula is C14H13ClFN3O2 and its molecular weight is 309.73. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Building Blocks in Medicinal Chemistry : Fluorinated pyrazoles with additional functional groups, like those in the query compound, are significant as building blocks in medicinal chemistry due to their potential for further functionalization. A synthetic strategy for new 3-amino-4-fluoropyrazoles involves monofluorination of β-methylthio-β-enaminoketones, highlighting the importance of fluorinated compounds in synthesizing complex molecules (Surmont et al., 2011).
  • Coordination Networks : Tetrazolate-yl acylamide tectons with substituents of different sizes have been used to synthesize crystalline coordination networks with significant second harmonic generation (SHG) efficiencies. These studies illustrate the effects of substituents on the structures and nonlinear optical properties of coordination networks, relevant to materials science and optical applications (Liao et al., 2013).

Biological Activity

  • Antitumor Activity : Benzamide derivatives have been investigated for their ability to inhibit histone deacetylase (HDA), with some compounds showing marked in vivo antitumor activity against human tumors. This indicates the potential therapeutic applications of benzamide derivatives in cancer treatment (Saito et al., 1999).
  • Antiavian Influenza Virus Activity : A new route to the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has been described, with some compounds showing significant antiviral activities against bird flu influenza (H5N1). This highlights the potential use of such compounds in developing antiviral drugs (Hebishy et al., 2020).

Properties

IUPAC Name

2-chloro-6-fluoro-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN3O2/c15-11-2-1-3-12(16)13(11)14(20)18-9-6-17-19(7-9)10-4-5-21-8-10/h1-3,6-7,10H,4-5,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXFNVFRKOEAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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